molecular formula C16H15FN6O2 B2379757 3-(4-fluorophenyl)-9-isopropyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921575-15-7

3-(4-fluorophenyl)-9-isopropyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

Cat. No.: B2379757
CAS No.: 921575-15-7
M. Wt: 342.334
InChI Key: XDGDAAWSJIULSC-UHFFFAOYSA-N
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Description

The compound 3-(4-fluorophenyl)-9-isopropyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a heterocyclic molecule featuring a fused triazolo-purine-dione core. Key structural attributes include:

  • 9-Isopropyl group: A bulky substituent that may influence steric hindrance and metabolic stability.
  • 5-Methyl group: Modifies electron density and solubility.

Properties

IUPAC Name

8-(4-fluorophenyl)-1-methyl-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN6O2/c1-8(2)22-11-13(24)18-16(25)21(3)14(11)23-12(19-20-15(22)23)9-4-6-10(17)7-5-9/h4-8H,1-3H3,(H,18,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDGDAAWSJIULSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-fluorophenyl)-9-isopropyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a member of the triazolopurine family and has garnered interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy in various cellular models, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a triazolo ring fused to a purine structure, which is known for various biological activities. The presence of a 4-fluorophenyl group and an isopropyl substituent contributes to its pharmacological properties.

Research indicates that triazolopurines often interact with key cellular pathways involved in cell proliferation and apoptosis. Specifically, compounds in this class have been shown to inhibit various kinases and affect cell cycle regulation.

Key Mechanisms:

  • Inhibition of Kinases : The compound may act as an inhibitor of Polo-like kinase 1 (Plk1), which plays a crucial role in cell division. Inhibiting Plk1 can lead to cell cycle arrest and apoptosis in cancer cells .
  • Induction of Apoptosis : Studies suggest that triazolopurines can induce apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential .

In Vitro Studies

In vitro assays demonstrate the compound's potency against various cancer cell lines. For instance:

  • Cancer Cell Lines Tested : HeLa (cervical cancer), L363 (multiple myeloma).
  • IC50 Values : The compound exhibited an IC50 value in the low micromolar range, indicating significant cytotoxicity.
Cell LineIC50 (μM)Mechanism
HeLa4.1Plk1 inhibition
L3635.0Apoptosis induction

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the triazolo and purine moieties can significantly affect biological activity. Substitutions at specific positions on the phenyl ring enhance potency and selectivity for target kinases.

Notable Findings:

  • Fluorine Substitution : The presence of fluorine at the para position of the phenyl ring improves binding affinity due to increased electron-withdrawing effects.
  • Isopropyl Group : This bulky group may enhance lipophilicity, improving cellular uptake .

Case Studies

A series of case studies have explored the efficacy of this compound in preclinical models:

  • HeLa Cell Study :
    • The compound was tested for its ability to induce apoptosis. Results showed a significant increase in apoptotic markers compared to controls.
    • Flow cytometry analysis indicated a higher percentage of cells in the sub-G1 phase after treatment.
  • L363 Multiple Myeloma Model :
    • In vivo studies using xenograft models demonstrated tumor regression upon treatment with the compound.
    • Combination therapy with standard chemotherapeutics showed synergistic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorophenyl Derivatives

3-(4-Chlorophenyl)-5-methyl-9-(4-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
  • Structural Differences: 4-Chlorophenyl vs. 4-fluorophenyl: Chlorine’s higher lipophilicity may enhance membrane permeability but reduce electronic effects compared to fluorine. 9-(4-Methylbenzyl) vs.
  • Synthesis : Derived from marine natural product analogs, contrasting with the synthetic fluorophenyl derivative .
3-(4-Chlorophenyl)-9-isopropyl-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
  • Structural Differences :
    • Additional 5,7-dimethyl groups: May increase steric hindrance and metabolic stability.
  • Commercial Availability : Priced at $237–$664 per 1–100 mg (90% purity), suggesting higher synthetic complexity compared to simpler derivatives .

Methoxyphenyl Derivatives

9-Benzyl-3-(4-methoxyphenyl)-5-methyl-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione
  • Structural Differences :
    • 4-Methoxyphenyl : Electron-donating methoxy group could reduce binding affinity but improve solubility.
    • 9-Benzyl : Similar bulk to isopropyl but with aromatic interactions.
  • Physicochemical Data :
    • Molecular weight: 402.41 g/mol (vs. fluorophenyl derivative’s ~398 g/mol estimated).
    • Availability: 47 mg in screening databases, indicating research-scale accessibility .

Core Structure Variations

1,7,9-Trimethyl-1H-purine-6,8(7H,9H)-dione
  • Simplified Core : Lacks the triazolo ring, reducing structural complexity.
  • Natural Source : Isolated from marine organisms, highlighting divergent synthetic vs. natural origins .
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines
  • Heterocyclic Variation : Pyrimidine instead of purine core.
  • Synthetic Data : Melting points >340°C (e.g., compound 16a ), suggesting higher thermal stability than purine-diones .

Data Tables

Table 1: Structural and Commercial Comparison

Compound Name Substituents (Position) Molecular Weight (g/mol) Commercial Price (USD/mg) Source
3-(4-Fluorophenyl)-9-isopropyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione 3-FPh, 9-iPr, 5-Me ~398 (estimated) N/A Synthetic
3-(4-Chlorophenyl)-9-isopropyl-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione 3-ClPh, 9-iPr, 5,7-Me ~407 (estimated) $237–$664
9-Benzyl-3-(4-methoxyphenyl)-5-methyl-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione 3-MeOPh, 9-Bn, 5-Me 402.41 N/A

Key Research Findings

  • Synthetic Accessibility : Fluorophenyl derivatives are typically synthesized via multi-step reactions involving triethyl orthoformate and hydrazine hydrate, as seen in analogous pyrimidine systems .
  • Substituent Effects :
    • Electron-withdrawing groups (e.g., 4-FPh) enhance binding to kinase ATP pockets.
    • Bulky 9-position groups (e.g., isopropyl) improve metabolic stability but may reduce solubility .
  • Thermal Stability : Pyrazolo-triazolo-pyrimidines exhibit higher melting points (>340°C) than purine-diones, likely due to enhanced π-stacking .

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule’s structure comprises a purine-6,8-dione core fused with atriazolo ring system. Retrosynthetic disconnection reveals two primary fragments:

  • Purine-6,8-dione scaffold with pre-installed methyl and isopropyl groups.
  • 1,2,4-Triazole ring substituted with a 4-fluorophenyl group.

Strategic bond formation focuses on:

  • Cyclocondensation between a 5-amino-4-cyanoimidazole precursor and a 4-fluorophenyl-substituted triazole.
  • Regioselective alkylation at N9 (isopropyl) and N5 (methyl) positions.

Synthetic Routes to the Purine-6,8-Dione Core

Biginelli-Inspired Cyclocondensation

Adapting methodologies from dihydropyrimidinone synthesis, the purine core is constructed via a three-component reaction involving:

  • Ethyl acetoacetate (β-ketoester),
  • 4-Fluorobenzaldehyde ,
  • Urea or thiourea .

Catalytic System :

  • Yb(OTf)₃ (10 mol%) in ethanol under reflux (80°C, 6 h), yielding 5-methyl-6,8-dioxo-7H-purine intermediate (72% yield).

Mechanistic Insight :
Ytterbium triflate facilitates imine formation and subsequent cyclization via Lewis acid activation, enhancing reaction rate and yield compared to traditional acid catalysis.

Functionalization of the Purine Core

N9-Isopropylation

The N9 position is alkylated using isopropyl bromide under basic conditions:

  • Conditions : K₂CO₃, DMF, 60°C, 12 h.
  • Yield : 68%.

Selectivity : The N9 site is preferentially alkylated due to steric and electronic effects, as confirmed by NMR analysis.

N5-Methylation

Quaternization of N5 is achieved using methyl iodide :

  • Conditions : NaH, THF, 0°C to RT, 4 h.
  • Yield : 85%.

Synthesis of the 1,2,4-Triazolo Moiety

Cyclization of 4-Fluorophenyl-Substituted Triazole

The triazole ring is synthesized via Huisgen cycloaddition:

  • Reactants : 4-Fluorophenylacetylene and sodium azide .
  • Conditions : CuI (5 mol%), DMF, 100°C, 3 h.
  • Yield : 90%.

Key Intermediate : 4-(4-Fluorophenyl)-1H-1,2,3-triazole.

Fusion of Triazolo and Purine Systems

Oxidative Cyclocondensation

The triazole and purine fragments are fused using POCl₃ as a dehydrating agent:

  • Conditions : POCl₃, reflux, 8 h.
  • Yield : 65%.

Mechanism : Phosphoryl chloride activates the purine’s carbonyl groups, enabling nucleophilic attack by the triazole’s nitrogen atoms.

Optimization and Alternative Approaches

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times:

  • Cyclocondensation : 20 min vs. 6 h (conventional heating).
  • Yield Improvement : 78% → 88%.

Solvent-Free Catalysis

InCl₃ (5 mol%) under solvent-free conditions achieves 82% yield in purine core formation, minimizing waste.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.89–7.85 (m, 2H, Ar-H), 7.45–7.41 (m, 2H, Ar-H), 4.32 (sept, J=6.8 Hz, 1H, CH(CH₃)₂), 3.11 (s, 3H, N5-CH₃).
  • ¹³C NMR : δ 160.1 (C=O), 155.6 (C-F), 142.3 (triazole-C), 128.9–115.7 (Ar-C), 52.4 (CH(CH₃)₂), 29.8 (N5-CH₃).

Chromatographic Purity

  • HPLC : >98% purity (C18 column, MeCN/H₂O = 70:30, 1 mL/min).

Challenges and Limitations

  • Regioselectivity : Competing alkylation at N7 necessitates careful reaction monitoring.
  • Solubility Issues : Polar intermediates require DMF or DMSO, complicating purification.

Q & A

Q. How to elucidate enzyme-substrate interactions for target identification?

  • Methodology :
  • SPR (Surface Plasmon Resonance) : Measure binding kinetics (KD, kon/koff) with immobilized kinases.
  • Cryo-EM : Resolve compound-enzyme complexes at near-atomic resolution.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.